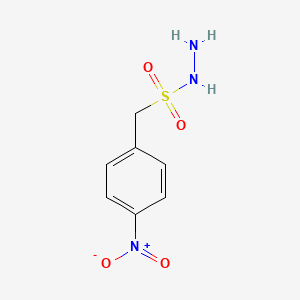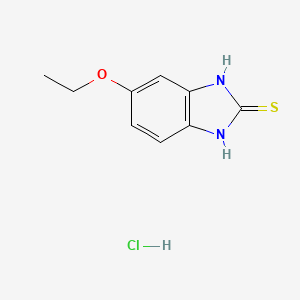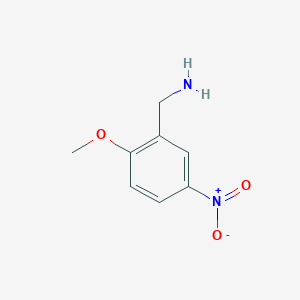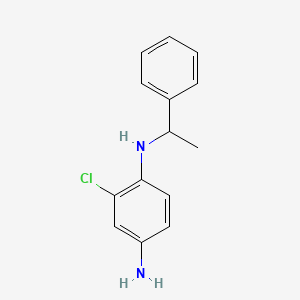![molecular formula C12H9ClN4 B1417317 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094292-83-7](/img/structure/B1417317.png)
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
The compound “6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a planar molecule with an intramolecular C—H⋯N hydrogen bond . It was prepared from dichloropyridazine and tolyltetrazole in a nucleophilic biaryl coupling followed by thermal ring transformation .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic biaryl coupling followed by thermal ring transformation . The starting materials are dichloropyridazine and tolyltetrazole .Molecular Structure Analysis
The molecule is essentially planar with an r.m.s. deviation for all non-H atoms of 0.036 Å . In the crystal, the molecules form dimers connected via π–π interactions .Chemical Reactions Analysis
The bond lengths in the pyridazine ring system indicate a strong localization of the double bonds and there is a weak C—Cl bond .Physical And Chemical Properties Analysis
The title compound has a molecular weight of 244.68 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Structure Characterization
- Pyridazine derivatives, including 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized for their biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been analyzed through spectroscopic techniques like NMR, IR, mass spectral studies, and X-ray diffraction, providing insights into their crystal structure and intermolecular interactions (Sallam et al., 2021).
Biological and Medicinal Chemistry Applications
- This chemical has been noted for its significance in medicinal chemistry, particularly as heterocyclic compounds like pyridazine analogs have shown substantial pharmaceutical importance. Studies have focused on its synthesis and the examination of its molecular structure and properties (Sallam et al., 2021).
Antiviral Activity
- Some derivatives of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity, especially against the hepatitis-A virus. This highlights its potential use in the development of antiviral drugs (Shamroukh & Ali, 2008).
Potential in Anti-diabetic Medications
- Triazolo-pyridazine-6-yl-substituted piperazines, synthesized from 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been evaluated for their potential as anti-diabetic medications. Their effects on Dipeptidyl peptidase-4 inhibition and insulinotropic activities suggest a promising avenue for diabetes treatment research (Bindu et al., 2019).
Applications in Agrochemistry
- Derivatives of this compound have been used in the agricultural field for various purposes, including as molluscicidal, anti-feedant, insecticidal, and herbicidal agents. Research into these applications involves synthesis, structure elucidation, and docking studies against pathogens like Fusarium oxysporum (Sallam et al., 2022).
Propriétés
IUPAC Name |
6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-3-2-4-9(7-8)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIEKHYQSGBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine synthesized?
A1: The compound was synthesized through a two-step process. First, a nucleophilic biaryl coupling reaction was conducted between dichloropyridazine and tolyltetrazole. This was followed by a thermal ring transformation to yield 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine [].
Q2: What are some key structural features of 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine revealed by the research?
A2: X-ray crystallography showed that the molecule is essentially planar []. Additionally, an intramolecular C—H⋯N hydrogen bond was observed. The study also found that the bond lengths within the pyridazine ring suggest a strong localization of double bonds and a relatively weak C—Cl bond [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)


![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)








![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
